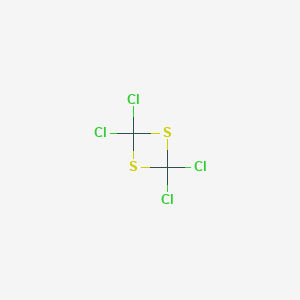

2,2,4,4-Tetrachloro-1,3-dithietane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,4,4-Tetrachloro-1,3-dithietane, also known as TCDD, is a highly toxic chemical compound that has been extensively studied due to its potential environmental and health effects. This compound is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes, including cancer, reproductive and developmental problems, and immune system dysfunction. In

Mecanismo De Acción

The mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood. It is believed to act through the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of a wide range of genes involved in cellular growth, differentiation, and metabolism. 2,2,4,4-Tetrachloro-1,3-dithietane binds to the AhR, which then translocates to the nucleus and activates the expression of various genes, including those involved in xenobiotic metabolism, cell cycle regulation, and immune system function.

Efectos Bioquímicos Y Fisiológicos

Exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the expression of genes involved in xenobiotic metabolism, leading to the accumulation of toxic metabolites in the liver and other tissues. It has also been shown to affect the immune system, leading to decreased resistance to infectious diseases and increased susceptibility to autoimmune disorders. In addition, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have reproductive and developmental effects, including decreased fertility and increased risk of birth defects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,2,4,4-Tetrachloro-1,3-dithietane is a potent toxicant that has been extensively studied in animal models. It has been used as a model compound for studying the mechanisms of action of other dioxin-like compounds and for evaluating the efficacy of various detoxification strategies. However, the use of 2,2,4,4-Tetrachloro-1,3-dithietane in lab experiments is limited by its high toxicity and potential for environmental contamination.

Direcciones Futuras

There are several areas of research that warrant further investigation in the field of 2,2,4,4-Tetrachloro-1,3-dithietane. One area of interest is the development of more effective detoxification strategies for 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds. Another area of interest is the identification of biomarkers of 2,2,4,4-Tetrachloro-1,3-dithietane exposure and toxicity that can be used for monitoring environmental and occupational exposure. Finally, there is a need for further research into the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, particularly with regard to their effects on the immune system and reproductive and developmental systems.

Conclusion:

In conclusion, 2,2,4,4-Tetrachloro-1,3-dithietane is a highly toxic compound that has been extensively studied due to its potential environmental and health effects. It is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes. While the mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood, it is believed to act through the aryl hydrocarbon receptor, leading to alterations in gene expression and a wide range of toxic effects. Further research is needed to better understand the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, as well as to develop more effective detoxification strategies and biomarkers of exposure and toxicity.

Métodos De Síntesis

2,2,4,4-Tetrachloro-1,3-dithietane is not produced commercially but is a byproduct of several industrial processes, including waste incineration, pulp and paper bleaching, and herbicide production. The most common method of synthesis involves the thermal decomposition of trichlorophenol, which results in the formation of 2,2,4,4-Tetrachloro-1,3-dithietane as a contaminant.

Aplicaciones Científicas De Investigación

2,2,4,4-Tetrachloro-1,3-dithietane has been extensively studied due to its potential environmental and health effects. It has been shown to be a potent carcinogen in animal studies, and exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been linked to an increased risk of several types of cancer in humans, including soft tissue sarcoma, non-Hodgkin's lymphoma, and prostate cancer. In addition to its carcinogenic effects, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of other toxic effects, including reproductive and developmental problems, immune system dysfunction, and neurological effects.

Propiedades

Número CAS |

20464-23-7 |

|---|---|

Nombre del producto |

2,2,4,4-Tetrachloro-1,3-dithietane |

Fórmula molecular |

C2Cl4S2 |

Peso molecular |

230 g/mol |

Nombre IUPAC |

2,2,4,4-tetrachloro-1,3-dithietane |

InChI |

InChI=1S/C2Cl4S2/c3-1(4)7-2(5,6)8-1 |

Clave InChI |

QIULAHZFLGCCFQ-UHFFFAOYSA-N |

SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

SMILES canónico |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

Sinónimos |

dithiophosgene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)

![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)